molecular formula C19H18N4O3S B6447687 3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl](methyl)amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549030-27-3

3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl](methyl)amino}-1??,2-benzothiazole-1,1-dione

Cat. No. B6447687
CAS RN: 2549030-27-3
M. Wt: 382.4 g/mol
InChI Key: XBWLZDRBUJFSRC-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a benzoxazole, a pyrrolidine, and a benzothiazole. Benzoxazoles are aromatic organic compounds containing a benzene fused to an oxazole ring . Pyrrolidines are organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole and benzothiazole rings, followed by the introduction of the pyrrolidine ring. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The benzoxazole and benzothiazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen atoms in the benzoxazole, pyrrolidine, and benzothiazole rings could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms would all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of many benzoxazole and benzothiazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-22(18-14-6-2-5-9-17(14)27(24,25)21-18)13-10-11-23(12-13)19-20-15-7-3-4-8-16(15)26-19/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWLZDRBUJFSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3O2)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

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